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Compound of Interest

Compound Name: Ethyl 2-iodooxazole-4-carboxylate

Cat. No.: B1394224

Technical Guide: Ethyl 2-iodooxazole-4-
carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and
chemical properties of Ethyl 2-iodooxazole-4-carboxylate, a key intermediate in medicinal
chemistry. This document details available data on its properties, synthesis, and potential
applications, offering valuable insights for researchers in drug discovery and development.

Core Physical and Chemical Properties

Ethyl 2-iodooxazole-4-carboxylate is a halogenated heterocyclic compound that serves as a
versatile building block in organic synthesis. Its structure, featuring an oxazole ring substituted
with an iodine atom and an ethyl carboxylate group, makes it a valuable precursor for the
synthesis of more complex molecules with potential therapeutic applications.[1]

Table 1: Physical and Chemical Properties of Ethyl 2-iodooxazole-4-carboxylate
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Property Value Source
Molecular Formula CeHeINO3 [2][3]
Molecular Weight 267.02 g/mol [2][3]
CAS Number 1107663-03-5 [2][3]
Melting Point 113-116°C [1]
Appearance Solid [4]
Purity >97% [2]

2-8°C, under inert gas
Storage Conditions (nitrogen or Argon), in a dark [5]

place.

Spectroscopic Data

Detailed experimental spectral data for Ethyl 2-iodooxazole-4-carboxylate is not widely
available in the public domain. However, based on the analysis of related oxazole and
carboxylate-containing compounds, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¢ IH NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl
group (a quartet for the -CHz- group and a triplet for the -CHs group) and a singlet for the
proton on the oxazole ring. The exact chemical shifts would be influenced by the electron-
withdrawing effects of the iodine and carboxylate groups.

e 13C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the
ester, the carbons of the oxazole ring, and the two carbons of the ethyl group. The carbon
atom attached to the iodine would exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption
bands for the C=0 stretching of the ester group (typically around 1700-1750 cm~1), C-O
stretching, and vibrations associated with the oxazole ring.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak
corresponding to the molecular weight of the compound (267.02 g/mol ). Fragmentation
patterns would likely involve the loss of the ethoxy group, the carboxyl group, and potentially
the iodine atom.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Ethyl 2-iodooxazole-4-
carboxylate is not readily available in published literature, a general synthetic approach can be
outlined based on established methods for the synthesis of similar 2-iodooxazole derivatives.

Logical Synthesis Workflow:

A plausible synthetic route would involve the formation of the oxazole ring followed by
iodination at the C2 position.
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General Synthetic Workflow for Ethyl 2-iodooxazole-4-carboxylate
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Caption: General Synthetic Workflow
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Detailed Methodologies (Hypothetical):

o Step 1: Diazotization of Ethyl 2-aminooxazole-4-carboxylate: Ethyl 2-aminooxazole-4-
carboxylate would be dissolved in an acidic medium (e.g., aqueous HCI or H2SOa4) and
cooled to 0-5°C. A solution of sodium nitrite (NaNO2) in water would be added dropwise
while maintaining the low temperature to form the corresponding diazonium salt.

o Step 2: lodination (Sandmeyer-type reaction): The freshly prepared diazonium salt solution
would then be added to a solution of an iodine source, such as potassium iodide (KI) or a
solution of iodine (I2) in a suitable solvent. Gentle warming might be required to facilitate the
decomposition of the diazonium salt and the introduction of the iodine atom at the 2-position
of the oxazole ring.

o Step 3: Work-up and Purification: After the reaction is complete, the mixture would be
extracted with an organic solvent (e.g., ethyl acetate). The organic layer would be washed,
dried, and the solvent evaporated to yield the crude product. Purification would likely be
achieved through recrystallization from a suitable solvent or by column chromatography.

Chemical Reactivity and Stability

The chemical reactivity of Ethyl 2-iodooxazole-4-carboxylate is primarily centered around the
carbon-iodine bond. The iodine atom can be readily displaced by various nucleophiles or
participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira,
Heck couplings). This reactivity makes it an excellent precursor for introducing diverse
functional groups at the 2-position of the oxazole ring.

The compound should be stored in a cool, dark place under an inert atmosphere to prevent
potential degradation.

Applications in Drug Discovery and Development

Ethyl 2-iodooxazole-4-carboxylate is a valuable intermediate in the synthesis of
pharmaceutical compounds. The oxazole moiety is a common scaffold in many biologically
active molecules. The presence of the iodo group allows for the facile introduction of various
substituents, enabling the generation of diverse chemical libraries for screening and lead
optimization.
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This compound is particularly useful in the development of:

» Antifungal agents

e Anti-inflammatory drugs

e Anticancer therapeutics[1]

The oxazole core is known for its metabolic stability and favorable electronic properties, making
it an attractive feature in drug design.[1]

Signaling Pathway Relationship (Hypothetical):

While no specific signaling pathways have been directly attributed to Ethyl 2-iodooxazole-4-
carboxylate, its derivatives, synthesized via cross-coupling reactions, could potentially interact
with various biological targets. The nature of the coupled substituent would determine the
ultimate biological activity and the signaling pathway affected.
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Hypothetical Signaling Pathway Interaction
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Caption: Hypothetical Interaction with Signaling Pathways

Conclusion
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Ethyl 2-iodooxazole-4-carboxylate is a key synthetic intermediate with significant potential in
drug discovery. Its well-defined physical properties and versatile chemical reactivity make it a
valuable tool for medicinal chemists. Further research into its biological activities and the
development of novel derivatives is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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